O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate
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Overview
Description
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate is a complex organic compound that features a naphthalene ring, a phenyl group, and carbamothioate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate typically involves multiple steps, starting with the preparation of the naphthalen-2-ylcarbamoyl intermediate. This intermediate is then reacted with 4-aminophenyl isocyanate to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carboxamide and naphthalene-2-sulfonamide share structural similarities.
Phenylcarbamates: Compounds such as phenyl isocyanate and phenyl carbamate are structurally related.
Uniqueness
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate is unique due to its combination of naphthalene and phenyl groups with carbamothioate functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
306743-11-3 |
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Molecular Formula |
C26H30N2O2S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C26H30N2O2S/c1-18(2)16-28(17-19(3)4)26(31)30-24-13-10-21(11-14-24)25(29)27-23-12-9-20-7-5-6-8-22(20)15-23/h5-15,18-19H,16-17H2,1-4H3,(H,27,29) |
InChI Key |
LHKPNQMQJFEXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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